2-(1,8-Naphthyridin-2-yl)ethanol
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Overview
Description
2-(1,8-Naphthyridin-2-yl)ethanol is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine ring system attached to an ethanol group, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-(1,8-Naphthyridin-2-yl)ethanol, can be achieved through several methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere . Another method includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates in the presence of tetrabromobenzene-1,3-disulfonamide or poly(dibromoethylbenzene-1,3-disulfonamide) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,8-Naphthyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The naphthyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives (aldehydes and acids), reduced naphthyridine derivatives, and various substituted naphthyridines depending on the reagents used .
Scientific Research Applications
2-(1,8-Naphthyridin-2-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,8-Naphthyridin-2-yl)ethanol involves its interaction with various molecular targets. For instance, certain derivatives act as DNA intercalators, binding between base pairs of DNA and inhibiting its replication and transcription . This property is particularly useful in anticancer applications, where the compound can suppress the growth of cancer cells by interfering with their genetic material .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound, which lacks the ethanol group.
2-Amino-1,8-naphthyridine: A derivative with an amino group at the 2-position.
2-Phenyl-1,8-naphthyridine: A derivative with a phenyl group at the 2-position.
Uniqueness
2-(1,8-Naphthyridin-2-yl)ethanol is unique due to the presence of the ethanol group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications in chemistry, biology, and industry .
Properties
CAS No. |
886362-87-4 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(1,8-naphthyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H10N2O/c13-7-5-9-4-3-8-2-1-6-11-10(8)12-9/h1-4,6,13H,5,7H2 |
InChI Key |
VUBXIPMQFDHNTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCO |
Origin of Product |
United States |
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